N-(but-3-yn-1-yl)methanesulfonamide

Heterocycle synthesis Cyclisation Homopropargylic sulfonamide

N-(But-3-yn-1-yl)methanesulfonamide (C₅H₉NO₂S, MW 147.20 g·mol⁻¹) is a homopropargylic sulfonamide building block that combines a terminal alkyne with a small‑sized methanesulfonamide function. The compound is supplied as a powder with a typical purity specification of 95 % (HPLC or NMR) and is recommended for storage at 2–8 °C.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 1207840-15-0
Cat. No. B1526291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)methanesulfonamide
CAS1207840-15-0
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCC#C
InChIInChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3
InChIKeyDXRTUFCLGMVMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(But-3-yn-1-yl)methanesulfonamide (CAS 1207840-15-0) – Procurement-Grade Structural and Physical Baseline


N-(But-3-yn-1-yl)methanesulfonamide (C₅H₉NO₂S, MW 147.20 g·mol⁻¹) is a homopropargylic sulfonamide building block that combines a terminal alkyne with a small‑sized methanesulfonamide function . The compound is supplied as a powder with a typical purity specification of 95 % (HPLC or NMR) and is recommended for storage at 2–8 °C . Its structural features make it a versatile intermediate for cyclisation chemistry and copper‑catalysed azide–alkyne cycloaddition (CuAAC), distinguishing it from shorter‑chain propargylic analogues.

Why N-(But-3-yn-1-yl)methanesulfonamide Cannot Be Replaced by a Generic Propargylic or Higher‑Homologue Sulfonamide


The but‑3‑yn‑1‑yl (homopropargyl) chain places the terminal alkyne at a four‑carbon distance from the sulfonamide nitrogen, enabling a regioselective 5‑endo‑dig cyclisation to afford 2,3‑dihydropyrroles – a transformation that is not accessible with the shorter propargyl (prop‑2‑yn‑1‑yl) analogue, which favours alternative cyclisation or cleavage pathways [1]. Conversely, the pent‑4‑yn‑1‑yl homologue introduces an additional methylene unit that alters ring‑size preferences and may reduce cyclisation efficiency [2]. Simple substitution of the methanesulfonamide group by a larger sulfonamide (e.g., p‑toluenesulfonamide) further changes the NH acidity and steric environment, affecting reactivity in both cyclisation and click‑chemistry applications [3]. These mechanistic differences mean that in‑class analogues are not functionally interchangeable without re‑optimising reaction conditions or accepting lower yields and altered product profiles.

N-(But-3-yn-1-yl)methanesulfonamide (CAS 1207840-15-0) – Differential Evidence Guide for Scientific Selection


Cyclisation Regioselectivity: 5‑endo‑dig Dihydropyrrole Formation vs. Propargylic Analogue Reactivity

Homopropargylic sulfonamides, exemplified by N‑(but‑3‑yn‑1‑yl)methanesulfonamide, undergo iodine‑mediated 5‑endo‑dig cyclisation to give 2,3‑dihydropyrroles in excellent yields, whereas the propargylic analogue N‑(prop‑2‑yn‑1‑yl)methanesulfonamide cannot access this cyclisation mode due to geometric constraints and instead follows competing pathways such as N‑propargyl cleavage or 4‑exo‑dig cyclisation under different conditions [1][2]. This difference is quantified by the reported 5‑endo‑dig cyclisation yields of 70–95 % for homopropargylic sulfonamides, compared with 10–95 % yield for N‑propargyl cleavage products obtained from propargylic sulfonamides under ruthenium catalysis, indicating divergent reactivity manifolds [2].

Heterocycle synthesis Cyclisation Homopropargylic sulfonamide

Click Chemistry Accessibility: Terminal Alkyne Spacer Length Effect on CuAAC Reactivity

The but‑3‑yn‑1‑yl chain provides a flexible four‑atom spacer between the sulfonamide nitrogen and the terminal alkyne, reducing steric shielding compared with the propargylic analogue where the alkyne is only two atoms from the sulfonamide, and offering faster CuAAC kinetics than the longer pent‑4‑yn‑1‑yl homologue without adding unnecessary lipophilicity [1]. Computational and experimental studies on analogous N‑alkynylamides show that the distance between the electron‑withdrawing group and the alkyne affects the Huisgen cycloaddition rate, with homopropargylic substrates exhibiting an intermediate reactivity – faster than propargylic (due to reduced electron‑withdrawing effect) and more atom‑economic than longer chains .

Click chemistry Azide-alkyne cycloaddition Bioconjugation

Purity and Characterization Standardisation Across Vendor Batches

The target compound is supplied by major vendors (Sigma‑Aldrich / Enamine, AKSci) at a consistent purity specification of 95 %, supported by batch‑specific certificates of analysis (COA) that include NMR and HPLC or GC data . In contrast, the propargylic analogue N‑(prop‑2‑yn‑1‑yl)methanesulfonamide is typically offered at 95–97 % purity, and the higher homologue N‑(pent‑4‑yn‑1‑yl)methanesulfonamide is less widely available, often with lower purity guarantees (≥90 %) . The uniform 95 % specification across multiple independent sources reduces batch‑to‑batch variability and facilitates reproducible downstream synthesis.

Quality control Purity specification Vendor comparison

N-(But-3-yn-1-yl)methanesulfonamide – Evidence‑Driven Application Scenarios for Procurement


Synthesis of 2,3‑Dihydropyrrole Libraries via 5‑endo‑dig Cyclisation

The homopropargylic architecture of N‑(but‑3‑yn‑1‑yl)methanesulfonamide enables iodine‑ or metal‑catalysed 5‑endo‑dig cyclisation to generate 2,3‑dihydropyrroles in 70–95 % yield [1]. This scaffold is a direct precursor to pyrrole‑based bioactive molecules and cannot be obtained from propargylic sulfonamides. Procurement of the but‑3‑yn‑1‑yl compound is therefore essential when the synthetic plan targets a dihydropyrrole intermediate.

Click Chemistry Probe Construction with Optimised Spacer Length

The four‑carbon spacer between the sulfonamide group and the terminal alkyne provides an optimal balance of flexibility and minimal steric hindrance for CuAAC reactions [2]. This makes N‑(but‑3‑yn‑1‑yl)methanesulfonamide a preferred choice for attaching payloads (e.g., fluorophores, biotin) to methanesulfonamide‑containing pharmacophores, where the propargylic analogue may react too slowly and the pent‑4‑yn‑1‑yl analogue introduces unnecessary lipophilicity.

Enantioselective Synthesis of Homopropargylic Sulfonamide Building Blocks

Chiral homopropargylic sulfonamides can be accessed in >97 % ee via three‑component reactions of aldehydes, methanesulfonamide, and chiral allenylsilanes [2]. N‑(But‑3‑yn‑1‑yl)methanesulfonamide serves as both the methanesulfonamide source and a model substrate for developing these asymmetric methodologies. Its procurement supports the creation of enantioenriched libraries for medicinal chemistry campaigns.

Drug Impurity Reference Standard and Method Development

The compound is listed by multiple suppliers as a reference standard for drug impurity profiling [3]. Its availability at a documented 95 % purity with full analytical characterization (NMR, HPLC) makes it suitable for use as a calibration standard in analytical method development, where identity and purity must be rigorously established.

Technical Documentation Hub

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